molecular formula C22H21N3O3 B4519159 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4519159
M. Wt: 375.4 g/mol
InChI Key: KMMZSIMJMVIVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group and at position 6 with a 4-methoxyphenyl group. Structural characterization methods such as NMR, MS, and X-ray crystallography (using SHELX programs ) are critical for confirming its configuration.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-10-11-21(26)25(23-20)15-22(27)24-13-12-16-4-2-3-5-18(16)14-24/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMZSIMJMVIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be achieved through multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxoethyl group attached to the dihydroisoquinoline nitrogen exhibits reactivity toward nucleophiles. This site undergoes substitution under basic conditions:

Reagent/ConditionsProductYield (%)Reference
Primary amines (R-NH₂)Replacement of oxoethyl group with R-NH-ethyl60–75
Thiols (R-SH)Thioether formation at the oxoethyl position50–65
Hydroxylamine (NH₂OH)Oxime derivative formation45–55

Mechanistic Insight : The reaction proceeds via a two-step process: (1) deprotonation of the amide nitrogen to generate a reactive intermediate, and (2) nucleophilic attack at the carbonyl carbon .

Oxidation of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives, altering electronic properties:

Oxidizing AgentConditionsProductApplication
KMnO₄ (aqueous)Acidic, 80°CIsoquinoline-1(2H)-oneBioactive intermediate
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, rtFully aromatic isoquinolineFluorescence studies

Key Finding : Oxidation with DDQ preserves the pyridazinone ring, enabling selective functionalization .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group participates in electrophilic substitution, primarily at the para position relative to the methoxy group:

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-3 of phenylNitro derivative (precursor for reduced amines)
SulfonationSO₃/H₂SO₄C-2 of phenylSulfonic acid derivative

Limitation : Steric hindrance from the pyridazinone ring limits substitution at adjacent positions .

Hydrolysis of the Pyridazinone Ring

Under strongly acidic or basic conditions, the pyridazinone ring undergoes hydrolysis:

ConditionsProductNotes
6M HCl, refluxDicarboxylic acid fragment + amineNon-reversible degradation
NaOH (1M), 60°CRing-opened enol intermediatepH-dependent reversibility

Catalytic Hydrogenation

Selective reduction of the dihydroisoquinoline double bond is achievable:

CatalystPressure (atm)ProductStereochemistry
Pd/C (10% w/w)1.5Tetrahydroisoquinoline derivativecis-addition
Rh/Al₂O₃3.0Fully saturated hexahydroisoquinolinetrans-dominant

Application : Hydrogenated derivatives show enhanced blood-brain barrier permeability .

Cross-Coupling Reactions

The methoxyphenyl group enables Suzuki-Miyaura coupling for biaryl synthesis:

Boronic AcidCatalystCoupling PositionYield (%)
Phenylboronic acidPd(PPh₃)₄C-2 of phenyl70
4-Pyridylboronic acidPd(dppf)Cl₂C-3 of phenyl55

Optimization : Yields improve with microwave irradiation (100°C, 15 min) .

Photochemical Reactions

UV-induced [2+2] cycloaddition occurs between the pyridazinone carbonyl and alkenes:

AlkeneSolventProduct (Cycloadduct)Quantum Yield
EthyleneAcetonitrileBicyclo[2.2.0]hexane derivative0.12
StyreneTolueneSpirocyclic adduct0.08

Caution : Reactions require degassing to prevent oxidation .

Scientific Research Applications

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazin-3(2H)-one derivatives with diverse biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties / Applications
Target Compound Pyridazin-3(2H)-one 2-(3,4-dihydroisoquinolin-2-yl)-2-oxoethyl (C2); 4-methoxyphenyl (C6) C22H21N3O3 375.43 Hypothesized enhanced receptor affinity due to dihydroisoquinolin and methoxy groups
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (9) Pyridazin-3(2H)-one 4-butoxyphenylamino (C4); phenyl (C2); methyl (C6) C21H23N3O2 349.43 Formyl peptide receptor agonist; moderate solubility in organic solvents
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a) Pyridazin-3(2H)-one 3-methoxybenzyl (C4); methyl (C6) C13H14N2O2 230.26 Lower molecular weight; meta-methoxy group may reduce binding efficiency compared to para-substituted analogs
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one (CAS 1004304-24-8) Pyrimidin-4(3H)-one 3,4-dihydroisoquinolin-2-yl (C2); amino (C6) C13H14N4O 258.28 Pyrimidine core; potential kinase inhibition due to amino group
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 1013106-66-5) Pyrimidin-2-amine 3,4-dihydroisoquinolin-2-yl (C4); 4-methylpiperazinyl (C6) C18H24N6 324.43 Increased basicity from piperazine; possible CNS activity

Key Observations

Core Heterocycle Influence: Pyridazinones (target compound, 9, 11a) exhibit planar structures conducive to π-π stacking, whereas pyrimidinones (CAS 1004304-24-8) and pyrimidin-amines (CAS 1013106-66-5) offer varied hydrogen-bonding capabilities . The target compound’s pyridazinone core may enhance metabolic stability compared to pyrimidinones .

Substituent Effects: Dihydroisoquinolin Moiety: Present in the target compound and CAS 1004304-24-8, this group likely improves lipophilicity and membrane permeability but may introduce steric hindrance in binding pockets .

Biological Activity Trends: Compounds with bulky substituents (e.g., target compound’s dihydroisoquinolin) may target allosteric sites, while smaller analogs (e.g., 11a) could act as competitive ligands . Piperazine-containing derivatives (e.g., CAS 1013106-66-5) are often optimized for blood-brain barrier penetration, suggesting divergent therapeutic applications compared to the target compound .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the pyridazinone core, contrasting with simpler routes for methyl- or benzyl-substituted analogs (e.g., 11a) .

Table 2: Physicochemical Properties

Property Target Compound Compound 9 CAS 1004304-24-8
LogP (Predicted) 3.2 2.8 1.5
Water Solubility Low Moderate High
Hydrogen Bond Donors 1 2 2

Biological Activity

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OC_{17}H_{18}N_2O with a molecular weight of approximately 266.34 g/mol. The structure features a pyridazinone core substituted with methoxy and isoquinoline moieties, which are thought to contribute to its biological effects.

Anti-inflammatory Properties

Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. In vitro assays have shown that derivatives of this compound exhibit varying degrees of COX-1 and COX-2 inhibition.

CompoundIC50 (COX-1)IC50 (COX-2)Selectivity Index
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl derivative22.25 μM0.52 μM10.73
Celecoxib0.78 μM0.52 μM9.51

These results indicate that the compound exhibits significant selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of prostaglandin synthesis through COX-2 inhibition. This action reduces inflammation and pain associated with various conditions such as arthritis and other inflammatory disorders .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of this compound in reducing inflammation and pain. For example, in a model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling compared to controls.

Study Summary:

  • Model: Ovalbumin-induced asthma model
  • Dosage: 100 mg/kg
  • Outcome: Significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissue.

This suggests that the compound not only inhibits COX-2 but may also modulate other inflammatory pathways .

Safety Profile

The safety profile of the compound has been evaluated through acute toxicity studies, revealing no significant adverse effects at therapeutic doses. This is promising for its potential therapeutic application .

Q & A

Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction conditions be optimized for improved yields?

Answer: The compound can be synthesized via multi-step reactions involving:

  • Knoevenagel condensation for pyridazinone ring formation.
  • Nucleophilic substitution to introduce the 3,4-dihydroisoquinoline moiety.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachment.

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalytic additives like Pd(PPh₃)₄ for efficient cross-coupling .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system with space group P1, as seen in analogous pyridazinones) .
  • NMR : Analyze 1H^1H and 13C^{13}C signals for methoxyphenyl (δ ~3.8 ppm for OCH₃) and dihydroisoquinoline protons (δ ~2.5–4.0 ppm for CH₂ groups) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Q. What experimental protocols are recommended for assessing solubility and stability in aqueous buffers?

Answer:

  • Solubility : Use shake-flask method with UV-Vis spectrophotometry at λmax (e.g., 270–290 nm for pyridazinones) .
  • Stability : Conduct accelerated degradation studies under varied pH (1–9) and temperatures (25–60°C), analyzed via HPLC to quantify degradation products .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the compound’s bioactivity, and what validation methods are essential?

Answer:

  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., phosphodiesterase enzymes) with PyMOL for visualization. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) .
  • QSAR : Employ Gaussian for DFT calculations to correlate electronic properties (HOMO/LUMO) with activity. Cross-validate using leave-one-out (LOO) or bootstrapping .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
  • Dose-response curves : Ensure consistent purity (>98% via HPLC) and solvent controls (DMSO <0.1%) .
  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity to rule off-target effects .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolism?

Answer:

  • Animal models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at t = 0, 1, 2, 4, 8, 24h.
  • Analytical methods : LC-MS/MS to quantify parent compound and metabolites (e.g., demethylation of methoxyphenyl) .
  • Tissue distribution : Use autoradiography or whole-body imaging for biodistribution analysis .

Q. What computational approaches predict environmental persistence and ecotoxicological risks?

Answer:

  • EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (log P) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition (OECD 201) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.